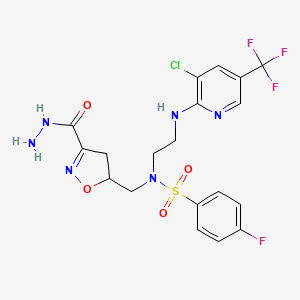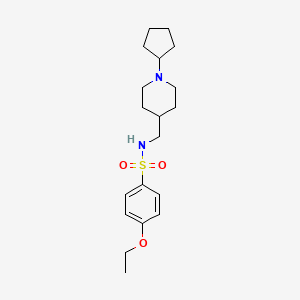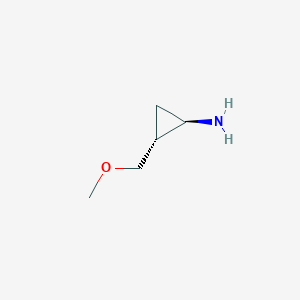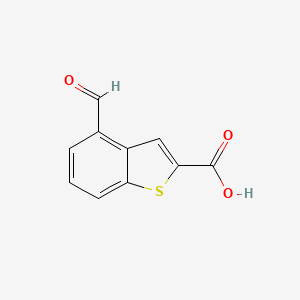
N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-4-fluoro-N-((3-(hydrazinocarbonyl)-4,5-dihydro-5-isoxazolyl)methyl)benzenesulfonamide
カタログ番号 B2723351
CAS番号:
338961-92-5
分子量: 538.9
InChIキー: OAXSBDNTLCDZOY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-4-fluoro-N-((3-(hydrazinocarbonyl)-4,5-dihydro-5-isoxazolyl)methyl)benzenesulfonamide” is a complex organic molecule. It is related to Fluopyram, a broad-spectrum fungicide . Fluopyram is a pyridylethylamide, and it’s used in the protection of crops from pests .
科学的研究の応用
Synthesis and Characterization
- Synthesis and Potential Applications : A study by Küçükgüzel et al. (2013) involved synthesizing and characterizing derivatives related to the compound . These derivatives demonstrated potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The study highlighted one compound, in particular, that exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib (Küçükgüzel et al., 2013).
Biological Potential
- Enzyme Inhibition and Antioxidant Potential : Kausar et al. (2019) synthesized Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, which were screened for their enzyme inhibition potential against AChE and BChE enzymes. The compounds demonstrated significant enzyme inhibition and antioxidant potential, indicating their potential for therapeutic applications (Kausar et al., 2019).
Antidiabetic Potential
- Antidiabetic Agent Research : Faidallah et al. (2016) synthesized fluorinated pyrazoles and benzenesulfonamide derivatives as potential hypoglycemic agents. These compounds showed significant antidiabetic activity in preliminary biological screening (Faidallah et al., 2016).
Antibacterial and Antifungal Activity
- Antimicrobial Activity Study : A study by Hassan (2013) synthesized 2-pyrazoline derivatives with benzenesulfonamide moieties, which were tested for antimicrobial activity. The study found that some compounds showed promising performance against various bacteria and yeast-like fungus (Hassan, 2013).
Photodecomposition Study
- Photochemical Decomposition : Zhou and Moore (1994) investigated the photodecomposition of sulfamethoxazole, a compound structurally similar to the one . This study provided insights into the photolability of sulfonamide derivatives in acidic aqueous solutions (Zhou & Moore, 1994).
Antitumor Activity
- Antitumor Evaluation and Molecular Modeling : Tomorowicz et al. (2020) synthesized and evaluated a series of benzenesulfonamides for antitumor activity. They performed molecular docking studies to understand the binding modes of the most active compounds within the active site of the MDM2 protein. This research contributes to the understanding of how these compounds could be used in cancer treatment (Tomorowicz et al., 2020).
将来の方向性
特性
IUPAC Name |
N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-fluoro-N-[[3-(hydrazinecarbonyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF4N6O4S/c20-15-7-11(19(22,23)24)9-27-17(15)26-5-6-30(10-13-8-16(29-34-13)18(31)28-25)35(32,33)14-3-1-12(21)2-4-14/h1-4,7,9,13H,5-6,8,10,25H2,(H,26,27)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXSBDNTLCDZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)NN)CN(CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF4N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid
216867-46-8
(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine
2088415-16-9; 2088415-19-2


![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2723274.png)


![2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2723280.png)


![6-ethyl 3-methyl 2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2723284.png)
![3-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B2723285.png)
![2-ethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2723286.png)

![N-(3,4-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

